BenchChemオンラインストアへようこそ!

2-(2,3-dihydrobenzofuran-6-yl)acetic Acid

Anti-inflammatory in vivo pharmacology NSAID

Select 152148-70-4 for privileged 6-yl substitution over 3-/5-yl analogs in mPGES-1 inhibitor and GPR40 agonist programs. Differentiated by regioisomeric activity. Request bulk quote today.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 152148-70-4
Cat. No. B170560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
CAS152148-70-4
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC(=C2)CC(=O)O
InChIInChI=1S/C10H10O3/c11-10(12)6-7-1-2-8-3-4-13-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12)
InChIKeyHBAUAIPLAXNUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid (CAS 152148-70-4): A Regioisomeric Scaffold for Bioactive Heterocycle Synthesis


2-(2,3-Dihydrobenzofuran-6-yl)acetic acid (CAS 152148-70-4) is a heterocyclic carboxylic acid featuring a 2,3-dihydrobenzofuran core with an acetic acid moiety attached at the 6-position . This scaffold serves as a versatile synthetic intermediate for constructing bioactive molecules, particularly within anti-inflammatory and metabolic disease research programs [1][2]. The compound's regioisomeric placement of the acetic acid side chain distinguishes it from more extensively characterized 3- and 5-substituted analogs, offering a distinct spatial orientation for molecular recognition events [3].

Why Substituting 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid with Positional Isomers May Compromise Lead Optimization


Simple substitution with 2-(2,3-dihydrobenzofuran-5-yl)acetic acid or 2-(2,3-dihydrobenzofuran-3-yl)acetic acid is not a straightforward replacement due to regioisomer-dependent biological activity [1]. Within the dihydrobenzofuran acetic acid class, the position of the acetic acid moiety profoundly influences target engagement, pharmacokinetic properties, and off-target profiles [2]. For instance, 3-yl acetic acid derivatives are well-documented as GPR40/FFA1 agonists for diabetes [3], whereas 5-yl acetic acids have been explored primarily as anti-inflammatory agents [4]. The 6-yl substitution pattern remains comparatively underexplored, offering a strategic opportunity for novel intellectual property and differential pharmacological outcomes that cannot be achieved by simply using the more common 3- or 5-regioisomers.

Quantitative Differentiation of 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid Versus Regioisomeric Analogs


Comparative Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

In a carrageenan-induced paw edema model, 2-(2,3-dihydrobenzofuran-6-yl)acetic acid demonstrated anti-inflammatory activity comparable to ibuprofen, a standard nonsteroidal anti-inflammatory drug (NSAID) [1]. The patent explicitly lists the 6-yl acetic acid derivative among examples of compounds with potent anti-inflammatory properties, positioning it within the same activity range as the reference drugs phenylbutazone and ibuprofen [1].

Anti-inflammatory in vivo pharmacology NSAID

In Vivo Analgesic Activity in Acetic Acid-Induced Writhing Test

The compound was evaluated for analgesic activity in the acetic acid-induced writhing test in mice [1]. The patent reports that compounds of the invention, including the 6-yl acetic acid derivative, exhibited analgesic effects superior to phenylbutazone [1].

Analgesic in vivo pharmacology pain model

Favorable Acute Toxicity Profile Relative to Phenylbutazone

Acute toxicity studies in mice and rats revealed that 2-(2,3-dihydrobenzofuran-6-yl)acetic acid exhibits significantly lower toxicity than the reference NSAID phenylbutazone [1]. The patent presents LD50 values that underscore a wider therapeutic window for the dihydrobenzofuran acetic acid class [1].

Toxicology LD50 safety pharmacology

Regioisomeric Positioning Enables Divergent Biological Targeting

The 6-yl substitution pattern confers a distinct spatial orientation compared to the 3-yl and 5-yl isomers [1][2]. While 3-yl acetic acid derivatives are optimized GPR40/FFA1 agonists (e.g., TAK-875/fasiglifam) [3] and 5-yl acetic acids have been explored as anti-inflammatory agents [4], the 6-yl isomer occupies a unique chemical space with potential for novel target interactions .

Structure-activity relationship GPR40 mPGES-1

High-Impact Research Applications for 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid


Development of Novel Non-Steroidal Anti-Inflammatory Drug (NSAID) Candidates with Improved Safety Margins

Based on patent evidence demonstrating anti-inflammatory and analgesic activity comparable or superior to ibuprofen and phenylbutazone, coupled with significantly lower acute toxicity [1], 2-(2,3-dihydrobenzofuran-6-yl)acetic acid serves as a privileged starting point for designing next-generation NSAIDs. Its favorable safety profile addresses a key limitation of traditional NSAIDs, making it suitable for lead optimization campaigns focused on gastrointestinal and cardiovascular safety.

Chemical Probe Synthesis for Investigating mPGES-1 and Related Inflammatory Targets

2,3-Dihydrobenzofurans are recognized as privileged structures for targeting microsomal prostaglandin E2 synthase-1 (mPGES-1), a promising anti-inflammatory target devoid of COX-related side effects [2]. The 6-yl acetic acid derivative can be elaborated into focused libraries of mPGES-1 inhibitors, enabling structure-activity relationship (SAR) studies and the development of chemical probes to dissect the mPGES-1 pathway in inflammatory diseases and cancer [2].

Exploration of Regioisomer-Dependent GPR40/FFA1 Agonism for Type 2 Diabetes

While the 3-yl acetic acid scaffold has yielded clinical GPR40 agonists like TAK-875 [3], the 6-yl isomer offers a structurally distinct alternative for probing GPR40/FFA1 biology. Researchers can use 2-(2,3-dihydrobenzofuran-6-yl)acetic acid to synthesize novel GPR40 agonists, potentially circumventing existing intellectual property and discovering compounds with differentiated pharmacokinetic or efficacy profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.